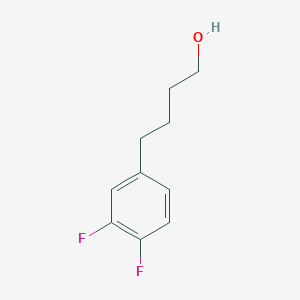

3,4-Difluoro-benzenebutanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H12F2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |

InChI Key |

MXMJIPKASSHIQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCO)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Difluoro Benzenebutanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 3,4-Difluoro-benzenebutanol, the primary disconnections involve breaking the carbon-carbon bond between the aromatic ring and the butanol side chain or performing a functional group interconversion on the alcohol moiety.

Two logical retrosynthetic pathways are:

C-C Bond Disconnection: The bond between the benzene (B151609) ring and the butanol side chain is disconnected. This suggests a synthesis involving the reaction of a 3,4-difluorophenyl organometallic reagent (acting as a nucleophile) with a four-carbon electrophile, such as butylene oxide. Alternatively, it could involve a Friedel-Crafts acylation of 1,2-difluorobenzene followed by reduction.

Functional Group Interconversion (FGI): The primary alcohol is envisioned as the reduction product of a corresponding carboxylic acid or ketone. This leads back to precursors like 4-(3,4-difluorophenyl)butanoic acid or 1-(3,4-difluorophenyl)butan-1-one. These precursors can then be further disconnected via C-C bond cleavage.

This analysis highlights two major strategic approaches: constructing the fluorinated ring first and then adding the side chain, or attaching a side chain to a non-fluorinated ring and introducing the fluorine atoms as a final step.

Approaches to Constructing the 3,4-Difluorobenzene Moiety

This approach involves synthesizing a suitable benzenebutanol derivative and subsequently introducing the two fluorine atoms onto the aromatic ring.

Direct C-H fluorination of aromatic compounds is a synthetic challenge. The use of highly reactive elemental fluorine (F₂) often leads to a lack of selectivity and over-fluorination. scilit.com While modern electrophilic fluorinating reagents, such as those derived from N-F compounds, offer safer alternatives, controlling the regioselectivity on an alkyl-substituted benzene ring remains a significant hurdle. sigmaaldrich.com The alkyl side chain is an ortho-, para-director, meaning a direct fluorination of 4-phenylbutanol would likely produce a complex mixture of isomers rather than the desired 3,4-disubstituted product.

Halogen-exchange fluorination, commonly known as the Halex process, is a more viable method for introducing fluorine atoms into an aromatic ring. This nucleophilic aromatic substitution involves displacing other halogens, typically chlorine or bromine, with fluoride (B91410) ions. The reaction generally requires a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), and is often carried out in a polar aprotic solvent at elevated temperatures.

For this strategy to be effective, the aromatic ring must typically be "activated" by the presence of electron-withdrawing groups. In the context of synthesizing this compound, one would need to start with a precursor like 3,4-dichloro-benzenebutanol. However, the butanol side chain is not an activating group, making the halogen exchange difficult. A successful Halex reaction is more commonly seen on rings activated by groups like the nitro group. google.com

Table 1: Example of Halogen-Exchange (Halex) Reaction Principle

| Starting Material | Reagents | Conditions | Product Type |

|---|---|---|---|

| 3,4-Dichloronitrobenzene | Potassium Fluoride (KF) | High Temperature, Polar Aprotic Solvent | 3-Chloro-4-fluoronitrobenzene |

| 3-Chloro-4-fluoronitrobenzene | Potassium Fluoride (KF) | High Temperature, Tetramethylenesulfone | 3,4-Difluoronitrobenzene prepchem.com |

A more efficient and common strategy involves starting with a commercially available or readily synthesized 3,4-difluorinated aromatic compound and then elaborating the butanol side chain. This approach offers superior control over the final product's structure.

3,4-Difluoronitrobenzene is a versatile and common starting material in the synthesis of various pharmaceuticals and agrochemicals. aprainnovative.in It can be synthesized via the nitration of 1,2-difluorobenzene or through halogen exchange from 3-chloro-4-fluoronitrobenzene. prepchem.combiosynth.com From this starting material, a multi-step synthesis can be devised to introduce the butanol side chain.

A plausible synthetic sequence involves the following key transformations:

Reduction of the Nitro Group: The nitro group of 3,4-difluoronitrobenzene is reduced to an amine (3,4-difluoroaniline). This is a standard transformation often achieved with high yield using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl).

Conversion to a More Versatile Functional Group: The resulting 3,4-difluoroaniline can be converted into a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., a halogen via the Sandmeyer reaction). For instance, converting the aniline to 3,4-difluorobromobenzene provides a substrate suitable for cross-coupling reactions or Grignard reagent formation.

Carbon Chain Elongation: With a suitable handle on the 3,4-difluorobenzene ring (e.g., a bromine atom), the four-carbon side chain can be installed. One effective method is through a Grignard reaction. The 3,4-difluorophenylmagnesium bromide Grignard reagent can be formed and subsequently reacted with an electrophile like 1,2-butylene oxide. This reaction opens the epoxide ring to form the butanol side chain directly.

An alternative and highly effective route bypasses the nitro-derivative by starting from 1,2-difluorobenzene and employing a Friedel-Crafts acylation.

Table 2: Proposed Synthesis via Friedel-Crafts Acylation

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2-Difluorobenzene | Butyryl chloride, AlCl₃ | 1-(3,4-Difluorophenyl)butan-1-one |

| 2 | 1-(3,4-Difluorophenyl)butan-1-one | Sodium borohydride (NaBH₄) | This compound |

This two-step sequence is often high-yielding and provides excellent regiochemical control, making it a preferred method for synthesizing such aromatic alcohols.

Utilizing Pre-fluorinated Aromatic Building Blocks

Synthesis from 3,4-Difluorobenzaldehyde and Analogues

The synthesis of this compound can be strategically initiated from 3,4-Difluorobenzaldehyde. This approach utilizes the aldehyde's carbonyl group as a reactive site for introducing the remaining three carbon atoms of the butanol chain. A primary method involves the nucleophilic addition of a three-carbon organometallic reagent, such as propylmagnesium bromide (a Grignard reagent) or propyllithium (an organolithium reagent), to the aldehyde. This reaction forms a secondary alkoxide intermediate, which, upon acidic workup, yields the target molecule, 4-(3,4-difluorophenyl)butan-2-ol. Subsequent functional group manipulations, if required to achieve a different isomer such as 4-(3,4-difluorophenyl)butan-1-ol, would involve more complex multi-step pathways originating from the aldehyde.

Strategies for Butanol Chain Elongation and Functionalization

Achieving the four-carbon butanol chain attached to the difluorobenzene ring requires specific strategies for carbon chain elongation. These methods primarily involve forming new carbon-carbon bonds by leveraging the reactivity of carbonyl compounds.

The creation of the butanol carbon skeleton is a critical phase of the synthesis, achievable through several reliable reaction types.

Grignard and organolithium reagents are powerful nucleophiles capable of adding to the electrophilic carbon of a carbonyl group. wikipedia.orgadichemistry.comscribd.com In the context of synthesizing this compound, 3,4-Difluorobenzaldehyde serves as the electrophilic starting material.

The reaction involves the nucleophilic attack of the alkyl group from the organometallic reagent on the carbonyl carbon of the aldehyde. adichemistry.commasterorganicchemistry.com This addition breaks the carbon-oxygen pi bond, resulting in the formation of a magnesium or lithium alkoxide intermediate. A subsequent hydrolysis step, typically using a dilute acid, protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.comlibretexts.org For example, reacting 3,4-Difluorobenzaldehyde with a propyl Grignard or organolithium reagent would directly form the carbon skeleton of 1-(3,4-difluorophenyl)butan-1-ol. libretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. pressbooks.pub

Table 1: Synthesis of 1-(3,4-difluorophenyl)butan-1-ol via Organometallic Addition This is an interactive data table. You can sort and filter the data.

| Starting Material | Reagent | Reaction Type | Intermediate | Final Product |

|---|---|---|---|---|

| 3,4-Difluorobenzaldehyde | Propylmagnesium Bromide (CH₃CH₂CH₂MgBr) | Grignard Reaction | Magnesium Alkoxide | 1-(3,4-difluorophenyl)butan-1-ol |

The Aldol addition is a fundamental carbon-carbon bond-forming reaction that combines two carbonyl compounds to create a β-hydroxy carbonyl compound, known as an aldol. wikipedia.orgorganic-chemistry.org A "crossed" or "mixed" Aldol reaction can be employed for this synthesis, where two different carbonyl compounds are used. adichemistry.com

In a potential pathway, 3,4-Difluorobenzaldehyde, which lacks alpha-hydrogens and cannot form an enolate, can act as the electrophilic partner. It can be reacted with an enolizable carbonyl compound containing three carbons, such as propanal, in the presence of a base. The base deprotonates propanal to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3,4-Difluorobenzaldehyde. masterorganicchemistry.com The resulting product is a β-hydroxy aldehyde. If this product is heated, it can undergo dehydration (a condensation reaction) to form an α,β-unsaturated aldehyde. adichemistry.commasterorganicchemistry.com To obtain the final this compound, the carbonyl group of the initial aldol addition product must be reduced to an alcohol.

Table 2: Plausible Aldol Addition Pathway This is an interactive data table. You can sort and filter the data.

| Electrophile | Nucleophile (from Propanal) | Base Catalyst | Initial Product (Aldol Adduct) |

|---|

The Wittig reaction is a versatile method for converting aldehydes or ketones into alkenes. wikipedia.orglumenlearning.com This reaction utilizes a phosphonium ylide, also known as a Wittig reagent. masterorganicchemistry.com

A synthetic strategy could involve reacting 3,4-Difluorobenzaldehyde with a Wittig reagent designed to introduce the remaining carbons and a carbonyl functionality, such as (1-triphenylphosphoranylidene)-2-propanone. The reaction proceeds through a cycloaddition mechanism to form an intermediate called an oxaphosphetane, which then decomposes to yield an α,β-unsaturated ketone and the highly stable triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.orgpitt.edu The resulting alkene, (E)-4-(3,4-difluorophenyl)but-3-en-2-one, possesses the complete carbon skeleton. To arrive at the final saturated alcohol, a reduction step is necessary. Catalytic hydrogenation, for instance, can be used to simultaneously reduce both the carbon-carbon double bond and the ketone carbonyl group to a hydroxyl group, yielding this compound.

The final step in many synthetic pathways to this compound involves the reduction of a carbonyl group (an aldehyde or ketone) to a hydroxyl group. pressbooks.pub This transformation is a cornerstone of alcohol synthesis. jove.comwikipedia.org The most common laboratory methods involve metal hydride reagents. libretexts.org

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reducing agents. pressbooks.pubpressbooks.pub

Sodium borohydride (NaBH₄) is a milder reagent, typically used in protic solvents like methanol or ethanol (B145695). jove.com It is highly effective for reducing aldehydes and ketones to primary and secondary alcohols, respectively. pressbooks.pubpressbooks.pub

Lithium aluminum hydride (LiAlH₄) is a much stronger and more reactive reducing agent. pressbooks.pub It readily reduces aldehydes, ketones, and also less reactive carbonyl compounds like esters and carboxylic acids. wikipedia.orglibretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and it reacts violently with water. pressbooks.pubpressbooks.pub

The mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reagent to the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide ion during a workup step with water or acid to give the final alcohol. masterorganicchemistry.comlibretexts.org

Table 3: Common Reagents for Carbonyl Reduction This is an interactive data table. You can sort and filter the data.

| Reagent | Formula | Reactivity | Typical Solvents | Substrates Reduced to Alcohols |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol | Aldehydes, Ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl ether, THF | Aldehydes, Ketones, Esters, Carboxylic Acids |

Reduction Chemistry for Alcohol Synthesis

Aldehyde and Ketone Reduction Strategies

The synthesis of this compound can be effectively achieved through the reduction of corresponding aldehyde or ketone precursors. A primary route involves the reduction of 4-(3,4-difluorophenyl)butanal or 4-(3,4-difluorophenyl)butan-2-one. Common hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for this transformation. LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce carboxylic acids and esters, offering a broader range of starting materials, though it is less selective.

A specific strategy for a related unsaturated precursor is the Luche reduction of 4-(fluorophenyl)alk-3-en-2-ones, which employs sodium borohydride in the presence of a lanthanide chloride, typically cerium(III) chloride (CeCl₃), in a methanol solvent. This method is known for its high chemoselectivity in reducing the carbonyl group of α,β-unsaturated ketones without affecting the carbon-carbon double bond. For instance, the reduction of (E)-4-(3,4-Difluorophenyl)-but-3-en-2-one using NaBH₄ and CeCl₃ in methanol yields (E)-4-(3,4-Difluorophenyl)-but-3-en-2-ol with high efficiency. organic-chemistry.org Subsequent hydrogenation of the double bond would be required to yield the target saturated alcohol.

These reduction methods are fundamental in synthetic organic chemistry and provide reliable pathways to alcohols from their carbonyl counterparts.

Table 1: Comparison of Ketone Reduction Strategies

| Reagent/System | Precursor | Product | Typical Conditions | Notes |

|---|---|---|---|---|

| NaBH₄ | 4-(3,4-difluorophenyl)butan-2-one | 4-(3,4-difluorophenyl)butan-2-ol | Methanol or Ethanol, Room Temp. | Mild, selective for ketones/aldehydes. |

| LiAlH₄ | 4-(3,4-difluorophenyl)butanoic acid | 4-(3,4-difluorophenyl)butan-1-ol | Dry ether or THF, then aqueous workup | Powerful, reduces carboxylic acids, esters. |

| NaBH₄ / CeCl₃ (Luche Reduction) | (E)-4-(3,4-difluorophenyl)but-3-en-2-one | (E)-4-(3,4-difluorophenyl)but-3-en-2-ol | Methanol, 0 °C to Room Temp. | Highly chemoselective for the carbonyl group in enones. organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 4-(3,4-difluorophenyl)butan-2-one | 4-(3,4-difluorophenyl)butan-2-ol | H₂ gas, Palladium on Carbon, solvent | Effective but can also reduce other functional groups. |

Stereoselective Synthetic Pathways

Controlling the stereochemistry during the synthesis of this compound is crucial when specific enantiomers or diastereomers are desired. This can be achieved through various stereoselective strategies.

Chiral Auxiliaries and Catalysis in Fluorinated Alcohol Synthesis

The synthesis of enantiomerically pure fluorinated alcohols often employs chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, after which it is removed.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have proven effective in achieving high diastereoselectivity in reactions like alkylation and hydroxylation to produce enantiopure acids and α-chiral alcohols. cyu.fr This methodology relies on the formation of a rigid transition state, often involving interactions with the fluorine atoms, which directs the approach of incoming reagents. cyu.fr For the synthesis of a specific stereoisomer of this compound, a suitable prochiral precursor could be coupled with a chiral auxiliary, followed by a diastereoselective reduction of the carbonyl group.

Asymmetric catalysis offers a more atom-economical approach. This involves using a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a prochiral olefin or the asymmetric reduction of a ketone can be accomplished using transition metal catalysts complexed with chiral ligands. While the asymmetric hydrogenation of unfunctionalized tetrasubstituted acyclic olefins remains a challenge, significant progress has been made with iridium-based catalysts, which can achieve high enantio- and diastereoselectivity for a variety of substrates. nih.govnih.gov The asymmetric reduction of 4-(3,4-difluorophenyl)butan-2-one using a chiral catalyst system (e.g., a chiral ruthenium- or rhodium-phosphine complex) could provide an enantioselective route to the desired alcohol.

Diastereoselective Approaches (e.g., as seen in substituted pyranoarenopyrans)

Diastereoselective synthesis aims to control the formation of diastereomers. While not directly applied to the synthesis of the acyclic this compound, the principles observed in the synthesis of cyclic structures like substituted dihydropyrans can be illustrative of the strategies employed.

The diastereoselective synthesis of substituted dihydropyrans can be achieved with excellent control via reactions such as an oxonium-ene cyclization. nih.gov In these reactions, the stereochemistry of the starting materials and the conformation of the transition state dictate the stereochemical outcome of the product. For example, the reaction of an aldehyde with an alkenylsilyl alcohol in a silyl-Prins cyclization can lead to cis-2,6-disubstituted dihydropyrans with high diastereoselectivity, which is rationalized by a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance. mdpi.com

These principles of substrate control and transition state geometry are fundamental to achieving diastereoselectivity in acyclic systems as well. For a precursor to this compound that contains an existing stereocenter, the introduction of a second stereocenter via reduction of a ketone can be influenced by the first, a principle known as substrate-controlled diastereoselection. The relative orientation of functional groups in the substrate can favor the approach of the reducing agent from one face of the carbonyl group over the other, leading to one diastereomer being formed in excess.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product, this compound. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

In aldehyde and ketone reduction strategies, the choice of the reducing agent is paramount. While LiAlH₄ is highly effective, its reactivity can sometimes lead to side reactions; NaBH₄ offers a milder alternative. For Luche-type reductions, the ratio of NaBH₄ to CeCl₃ and the temperature can be fine-tuned to enhance chemoselectivity and yield. organic-chemistry.org

For stereoselective pathways, the selection of the chiral auxiliary or catalyst is the most crucial factor. The structure of the auxiliary or the ligand in an asymmetric catalyst must be carefully chosen to provide the desired level of stereochemical control. Optimization often involves screening a library of ligands or auxiliaries. Furthermore, solvent polarity can significantly influence the stereochemical outcome by affecting the conformation and stability of the transition state. Temperature also plays a key role; lower temperatures generally lead to higher stereoselectivity due to the increased energetic difference between the diastereomeric transition states.

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Reagent | Affects reactivity, selectivity, and yield. | Choosing NaBH₄ for mild ketone reduction versus LiAlH₄ for carboxylic acid reduction. |

| Catalyst/Auxiliary | Determines the stereochemical outcome in asymmetric synthesis. | Screening different chiral phosphine ligands for asymmetric hydrogenation to maximize enantiomeric excess. |

| Solvent | Can affect solubility, reaction rate, and stereoselectivity. | Using a dry, aprotic solvent like THF for LiAlH₄ reductions to prevent quenching of the reagent. |

| Temperature | Influences reaction rate and selectivity. | Conducting stereoselective reactions at lower temperatures (e.g., -78 °C) to enhance diastereomeric or enantiomeric ratios. |

| Reaction Time | Ensures complete conversion of starting material. | Monitoring the reaction by TLC or GC to determine the optimal time to quench the reaction and maximize yield. |

| Concentration | Can impact reaction kinetics and, in some cases, selectivity. | Adjusting substrate concentration to optimize catalyst turnover frequency in catalytic reactions. |

Elucidation of Reaction Mechanisms Involving 3,4 Difluoro Benzenebutanol

Mechanistic Studies of Functional Group Transformations

Hydroxyl Group Reactivity (e.g., derivatization reactions)

The primary alcohol functional group in 3,4-Difluoro-benzenebutanol is a key site for a variety of chemical transformations. The hydroxyl group is nucleophilic and can be converted into other functional groups through derivatization reactions. These reactions are essential for chemical synthesis and for analytical purposes, such as preparing volatile derivatives for gas chromatography (GC) analysis. researchgate.net

The hydroxyl group itself is a poor leaving group. Therefore, many reactions involving its substitution require prior activation to convert it into a better leaving group. libretexts.org Common transformations of the hydroxyl group include oxidation, conversion to halides, and formation of esters and ethers. nih.gov

Derivatization Reactions:

Derivatization is a common strategy to modify the chemical properties of a molecule. spectroscopyonline.com For alcohols like this compound, this often involves converting the polar -OH group into a less polar and more volatile group. researchgate.net This can be achieved through several types of reactions, including silylation, acylation, and alkylation. researchgate.net

Esterification: The reaction of this compound with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) yields esters. Acid-catalyzed Fischer esterification is a common method, though it is a reversible process. libretexts.org The use of more reactive acylating agents can drive the reaction to completion.

Etherification: The formation of ethers from the alcohol can be achieved through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Silylation: Silyl (B83357) ethers are commonly prepared to protect the hydroxyl group or to increase the volatility of the compound for analysis. encyclopedia.pub Reagents like trimethylsilyl (B98337) chloride (TMCS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.net

Below is a table of common derivatization reagents that would be applicable to the hydroxyl group of this compound.

| Derivatization Reaction Type | Reagent Class | Example Reagents | Resulting Derivative |

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylsilyl chloride (TMCS) | Silyl Ether |

| Acylation | Acylating Agents | Acetic Anhydride (B1165640), Heptafluorobutyrylimidazole (HFBI) researchgate.net | Ester |

| Alkylation | Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) researchgate.netencyclopedia.pub, Benzyl (B1604629) bromide | Ether |

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The reactivity of the benzene (B151609) ring in this compound is influenced by three substituents: two fluorine atoms and a 4-hydroxybutyl group.

Electrophilic Aromatic Substitution (EAS):

In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The rate and position of substitution are determined by the electronic properties of the substituents already present on the ring. libretexts.org

Substituent Effects:

Fluorine atoms: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less nucleophilic and slows down the reaction compared to benzene. libretexts.orglibretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) when the attack occurs at these positions. libretexts.org

4-Hydroxybutyl group (-CH₂CH₂CH₂CH₂OH): An alkyl group is a weak activating group and an ortho-, para-director due to inductive electron donation and hyperconjugation. libretexts.org

The combined effect of these substituents would make the ring less reactive than benzene. The directing effects are cooperative, with positions ortho to the alkyl chain (and meta to the fluorines) and the position para to the alkyl chain (and ortho to a fluorine) being the most likely sites for substitution.

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

In this compound, the fluorine atoms can act as leaving groups. The presence of two electron-withdrawing fluorine atoms on the ring makes it susceptible to SNAr, although they are not as strongly activating as, for example, a nitro group. libretexts.org The substitution of one of the fluorine atoms by a strong nucleophile is a plausible reaction. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway involving a Meisenheimer complex. nih.gov

| Reaction Type | Influence of Substituents on this compound | Predicted Outcome |

| Electrophilic Aromatic Substitution (EAS) | -F: Deactivating, ortho, para-directing. -Alkyl: Activating, ortho, para-directing. | Substitution is likely slower than in benzene. The electrophile will likely add to the positions ortho or para to the alkyl group. |

| Nucleophilic Aromatic Substitution (SNAr) | -F: Can act as a leaving group. The two fluorine atoms are electron-withdrawing, activating the ring for nucleophilic attack. | A strong nucleophile can replace one of the fluorine atoms. |

Investigation of Intermediates and Transition States

Spectroscopic Identification of Transient Species

The direct observation and characterization of short-lived reaction intermediates are crucial for understanding reaction mechanisms. While no specific studies on the transient species of this compound reactions were found, general spectroscopic techniques are employed for this purpose.

Time-resolved spectroscopy, such as time-resolved Fourier Transform Infrared (FTIR) spectroscopy, can be used to detect and characterize intermediates on very short timescales. byu.edu This method could potentially identify transient species like carbocation intermediates (arenium ions) in EAS reactions or Meisenheimer complexes in SNAr reactions of this compound derivatives. Other techniques like NMR spectroscopy can also be used to study stable intermediates or, in some cases, transient species under specific conditions. iosrjournals.org

Energy Profile Analysis of Reaction Pathways

An energy profile diagram illustrates the energy changes that occur during a reaction, showing the relative energies of reactants, intermediates, transition states, and products. savemyexams.com The peaks on the diagram represent transition states (the highest energy point in a reaction step), while the valleys represent intermediates. organicchemistrytutor.comlibretexts.org

Kinetic Studies and Rate Constant Determination:Kinetic data, including rate constants for reactions with OH radicals, are available for a variety of fluorinated alcohols and related compounds, often in the context of atmospheric chemistry.acs.orgresearchgate.netuc.ptconicet.gov.arThese studies provide Arrhenius expressions and rate constants for compounds like ethanol (B145695) and partially fluorinated ethyl or propyl alcohols. Unfortunately, no such kinetic studies or determined rate constants have been published for this compound.

Due to the absence of specific research findings, creating an article that is both scientifically accurate and strictly focused on this compound, as per the instructions, is not possible. Generating content would require extrapolation from unrelated molecules, which would be speculative and misleading.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its electronic characteristics. unige.ch These calculations can predict stable conformations, electronic orbital energies, and other key molecular parameters.

Geometry Optimization (e.g., using DFT)

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,4-Difluoro-benzenebutanol, Density Functional Theory (DFT) methods, such as B3LYP, could be employed with a suitable basis set (e.g., 6-31G(d,p)) to determine its optimized geometry. researchgate.netijarset.com This process would yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental structure. The results of such calculations are typically presented in a table of Cartesian coordinates or internal coordinates for the lowest energy structure.

Conformational Analysis

The flexible butanol side chain of this compound allows for the existence of multiple conformers, each with a different spatial arrangement and energy. Conformational analysis is the study of these different rotational forms and their relative stabilities. fiveable.meutdallas.edu By systematically rotating the dihedral angles of the butanol chain and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. ufms.br This analysis helps identify the most stable conformers, which are crucial for understanding the molecule's behavior and interactions. nih.govresearchgate.net For fluorinated compounds, the interplay of steric and electronic effects, including potential hydrogen bonding, significantly influences conformational preferences. nih.gov

Electronic Structure Characterization (e.g., HOMO-LUMO analysis)

The electronic structure of a molecule is key to its reactivity. ijarset.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.comwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sapub.org The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ijarset.comirjweb.com A smaller gap generally suggests higher reactivity. orientjchem.org For this compound, these orbitals' spatial distribution would likely show the HOMO localized on the electron-rich difluorobenzene ring and the LUMO distributed over the butanol chain, influencing its electrophilic and nucleophilic sites. wuxibiology.comnih.gov

Hypothetical Data Tables for this compound

The following tables are illustrative examples of the kind of data that would be generated from the computational studies described above. The values presented are not based on actual experimental or calculated results for this compound and are for demonstration purposes only.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2950 |

| C-F Stretch | 1250 |

| C-O Stretch | 1050 |

Spectroscopic Property Predictions and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation. uni-wuppertal.dedtu.dk This synergy between theory and experiment is crucial for accurate structural elucidation.

Vibrational Spectroscopy Simulations (e.g., FTIR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. arxiv.orgornl.gov By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net These simulations are invaluable for assigning the peaks in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. ornl.gov For this compound, distinct vibrational modes associated with the O-H group, the aromatic ring, and the C-F bonds would be predicted.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful technique for determining molecular structure. nmrdb.orgarxiv.org Computational chemistry can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. researchgate.netliverpool.ac.uk The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org By calculating the magnetic shielding tensors for each atom in the optimized molecular structure, theoretical chemical shifts can be determined. These predicted spectra can be instrumental in interpreting complex experimental NMR data and confirming the proposed structure of this compound. nmrdb.org

UV-Vis Absorption and Fluorescence Emission Modeling

The electronic absorption and emission spectra of 3,4-Difluorobenzenebutanol can be effectively modeled using quantum chemical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). electronicsandbooks.comresearchgate.net This approach calculates the vertical transition energies between the ground state and various excited states, which correspond to the absorption of UV-visible light. researchgate.net For aromatic systems like the difluorobenzene moiety in 3,4-Difluorobenzenebutanol, the primary electronic transitions are typically π → π* in character. electronicsandbooks.com

Computational modeling allows for the prediction of the maximum absorption wavelength (λmax) and the oscillator strength of these transitions. The choice of functional and basis set is crucial for accuracy, with hybrid functionals like PBE0 and CAM-B3LYP often providing a good balance of computational cost and precision for substituted benzenes. researchgate.netacs.org Solvent effects, which can significantly shift spectral features, are commonly incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net

By optimizing the geometry of the first excited state, it is also possible to model the fluorescence emission spectrum. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. These computational predictions are invaluable for interpreting experimental spectra and understanding how structural modifications influence the photophysical properties of the molecule. rsc.org

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for 3,4-Difluorobenzenebutanol

This table presents hypothetical data for the lowest-lying electronic transitions of 3,4-Difluorobenzenebutanol, calculated using the CAM-B3LYP functional with the 6-311+G(d,p) basis set in different solvents.

| Solvent | Transition | λmax (nm) | Oscillator Strength (f) |

| Gas Phase | S₀ → S₁ | 268 | 0.018 |

| Cyclohexane | S₀ → S₁ | 270 | 0.020 |

| Ethanol (B145695) | S₀ → S₁ | 273 | 0.024 |

| Acetonitrile (B52724) | S₀ → S₁ | 274 | 0.025 |

Computational Studies of Reactivity and Reaction Pathways

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept used to predict the rates of chemical reactions. solubilityofthings.comnumberanalytics.com In a computational context, TST is applied by locating the first-order saddle point on the potential energy surface that connects reactants and products. acs.org This saddle point, known as the transition state structure, represents the highest energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com

For 3,4-Difluorobenzenebutanol, TST can be used to investigate various reactions, such as its synthesis, oxidation of the alcohol group, or further electrophilic aromatic substitution. By calculating the Gibbs free energy of activation (ΔG‡), chemists can compare the feasibility of different reaction pathways and predict reaction rates. researchgate.net Automated workflows have been developed that can efficiently locate transition states for a wide range of organic reactions, requiring only the structures of the reactants and products as input. researchgate.net These methods are essential for elucidating complex reaction mechanisms and designing more efficient synthetic routes. numberanalytics.com

Table 2: Hypothetical Activation Energies for a Dehydration Reaction of 3,4-Difluorobenzenebutanol

This table shows hypothetical Gibbs free energies of activation (ΔG‡) for the acid-catalyzed dehydration of 3,4-Difluorobenzenebutanol to form different isomers of difluorobutenylbenzene, calculated at the B3LYP/6-31G* level of theory.

| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) |

| Formation of (E)-1-(3,4-difluorophenyl)but-1-ene | TS-1 | 24.5 |

| Formation of (Z)-1-(3,4-difluorophenyl)but-1-ene | TS-2 | 26.1 |

| Formation of 1-(3,4-difluorophenyl)but-2-ene | TS-3 | 28.9 |

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful method for studying the explicit interactions between a solute and solvent molecules, offering insights that go beyond implicit solvent models. easychair.orgethz.ch By simulating the movement of all atoms in the system over time, MD can reveal how solvent molecules arrange themselves around the solute, a process known as solvation. easychair.org

For 3,4-Difluorobenzenebutanol, MD simulations in various solvents (e.g., water, methanol, chloroform) can elucidate how solvent properties like polarity and hydrogen-bonding capacity influence the compound's conformation and dynamics. researchgate.netnih.gov For instance, simulations can quantify the number and lifetime of hydrogen bonds between the butanol's hydroxyl group and protic solvent molecules. nih.gov This information is critical for understanding solubility, reactivity, and the stability of different conformers in solution. easychair.orgaip.org

Table 3: Hypothetical MD Simulation Results for 3,4-Difluorobenzenebutanol in Different Solvents

This table presents hypothetical data from a 10 ns MD simulation, illustrating key solvent interaction parameters for 3,4-Difluorobenzenebutanol.

| Solvent | Average Solute-Solvent H-Bonds | Radius of Gyration (Å) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Water | 3.1 | 4.85 | 1.12 |

| Methanol | 2.5 | 4.98 | 1.57 |

| Chloroform | 0.8 | 5.15 | 1.98 |

| n-Heptane | 0.1 | 5.24 | 2.31 |

Computational Approaches to Catalysis and Selectivity

Computational chemistry is instrumental in the rational design of catalysts and in understanding the origins of selectivity in chemical reactions. researchgate.net Density Functional Theory (DFT) is widely used to model catalytic cycles, providing detailed energetic profiles for all intermediates and transition states. snnu.edu.cnrsc.org

In the context of synthesizing or modifying 3,4-Difluorobenzenebutanol, computational studies can predict how a given catalyst will influence the reaction's outcome. For example, in an asymmetric hydrogenation to produce a chiral version of the alcohol, DFT calculations can determine the energy barriers for the pathways leading to the (R) and (S) enantiomers. rsc.org By analyzing non-covalent interactions and steric clashes between the substrate and the chiral ligand of the catalyst in the transition states, researchers can rationalize and predict enantioselectivity. chinesechemsoc.org Similar approaches can be applied to understand regioselectivity (e.g., which position on the aromatic ring is functionalized) and chemoselectivity (e.g., which functional group reacts). acs.org

Table 4: Hypothetical DFT Results for Catalyst-Controlled Regioselective C-H Borylation

This table shows the calculated activation barriers for the borylation of 3,4-difluorobenzenebutanol at different positions on the aromatic ring, using two different hypothetical catalyst systems.

| Catalyst System | Position of Borylation | Activation Energy (kcal/mol) | Predicted Regioselectivity |

| Catalyst A (Bulky Ligand) | C2 | 22.1 | 2-Boryl > 5-Boryl > 6-Boryl |

| C5 | 24.5 | ||

| C6 | 26.8 | ||

| Catalyst B (Electronic-Tuned) | C2 | 25.3 | 6-Boryl > 2-Boryl > 5-Boryl |

| C5 | 26.1 | ||

| C6 | 21.9 |

Structure-Reactivity and Structure-Property Relationships through Computational Design

Computational methods are pivotal for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.netnih.gov These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters, thermodynamic data) with experimental observations like biological activity or physical properties. researchgate.netru.nl

For a class of compounds like substituted benzenebutanols, a QSAR model could be developed to predict a specific biological activity based on descriptors calculated for 3,4-Difluorobenzenebutanol and its analogs. For instance, descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment, and partial atomic charges can be used to build a predictive model. researchgate.netnih.gov Such models enable the virtual screening of large libraries of compounds and the rational design of new molecules with enhanced properties, guiding synthetic efforts toward the most promising candidates. nih.govfrontiersin.org The effect of fluorine substitution, in particular, can be systematically studied to understand its influence on carbocation stability, reactivity, and other properties. nih.govnih.gov

Table 5: Hypothetical QSPR Model for Predicting Octanol-Water Partition Coefficient (logP)

This table shows hypothetical data used to build a linear QSPR model for predicting the logP of analogs of 3,4-Difluorobenzenebutanol. The model equation is: logP = 0.85(Molecular Surface Area/100) - 1.2(Dipole Moment) + 0.5.

| Compound | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Predicted logP |

| Benzenebutanol | 210.5 | 1.8 | 0.43 |

| 4-Fluorobenzenebutanol | 212.1 | 2.5 | -0.70 |

| 3,4-Difluorobenzenebutanol | 214.2 | 3.2 | -1.52 |

| 3,5-Difluorobenzenebutanol | 214.2 | 1.5 | 0.82 |

| 4-Chlorobenzenebutanol | 225.3 | 2.6 | -0.71 |

Advanced Analytical Characterization of 3,4 Difluoro Benzenebutanol

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms. For 3,4-Difluoro-benzenebutanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. The spectrum for 4-(3,4-difluorophenyl)-1-butanol is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl chain. The aromatic region would display complex multiplets for the three protons on the difluorinated ring. The aliphatic region would feature signals corresponding to the four methylene (B1212753) groups, with chemical shifts and splitting patterns dictated by their proximity to the aromatic ring and the hydroxyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For 4-(3,4-difluorophenyl)-1-butanol, ten unique carbon signals are expected: six for the aromatic ring (with two carbons directly bonded to fluorine showing characteristic splitting) and four for the butyl chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, F) and the aromatic system. hw.ac.ukoregonstate.edu

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool for characterization. wikipedia.org It provides direct information about the chemical environment of the fluorine atoms. For a 3,4-difluoro substitution pattern, two distinct signals are expected. These signals would likely appear as doublets of doublets due to coupling to each other (ortho coupling) and to adjacent aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes signal assignment straightforward. wikipedia.orgnih.gov

Table 1: Predicted NMR Spectroscopic Data for 4-(3,4-difluorophenyl)-1-butanol (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Analysis | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~ 7.10 - 6.90 | m | 3H, Ar-H |

| ~ 3.65 | t, J ≈ 6.5 Hz | 2H, -CH₂-OH | |

| ~ 2.65 | t, J ≈ 7.5 Hz | 2H, Ar-CH₂- | |

| ~ 1.70 | m | 2H, Ar-CH₂-CH₂- | |

| ~ 1.60 | m | 2H, -CH₂-CH₂-OH | |

| ~ 1.50 | s (broad) | 1H, -OH | |

| ¹³C NMR | ~ 150 - 147 (dd) | ¹JCF ≈ 245 Hz, ²JCF ≈ 12 Hz | C -F |

| ~ 138 (dd) | Ar-C (quaternary) | ||

| ~ 124 (m) | Ar-C H | ||

| ~ 117 (m) | Ar-C H | ||

| ~ 62.5 | -C H₂-OH | ||

| ~ 34.5 | Ar-C H₂- | ||

| ~ 32.0 | -C H₂-CH₂-OH | ||

| ~ 27.5 | Ar-CH₂-C H₂- | ||

| ¹⁹F NMR | ~ -138 to -142 | m | F at C-3 |

| ~ -142 to -146 | m | F at C-4 |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, identifies the functional groups within a molecule by detecting the vibrations of its chemical bonds.

FTIR: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3550–3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. alfa-chemistry.com Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (approx. 1600-1450 cm⁻¹), and strong C-F stretching vibrations typically found in the 1300-1100 cm⁻¹ region. A strong C-O stretching band for the primary alcohol would also be prominent around 1050 cm⁻¹.

Raman: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, would be expected to produce a strong signal. While the O-H stretch is weak in Raman, C-H and C-C bond vibrations would be clearly visible.

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound (Note: Predicted frequencies based on characteristic group absorptions.)

| Frequency (cm⁻¹) | Vibration Type | Technique |

| 3550 - 3200 | O-H stretch (alcohol, H-bonded) | FTIR (Strong, Broad) |

| 3100 - 3000 | C-H stretch (aromatic) | FTIR, Raman (Medium) |

| 2960 - 2850 | C-H stretch (aliphatic) | FTIR, Raman (Strong) |

| 1610, 1500 | C=C stretch (aromatic ring) | FTIR, Raman (Medium-Strong) |

| 1300 - 1100 | C-F stretch | FTIR (Strong) |

| ~1050 | C-O stretch (primary alcohol) | FTIR (Strong) |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on electronic transitions within a molecule, primarily identifying conjugated systems and chromophores. The chromophore in this compound is the difluorinated benzene (B151609) ring. Benzene derivatives typically exhibit characteristic absorption bands in the ultraviolet region. The primary absorption band (E-band) is expected around 200-220 nm, with a weaker secondary band (B-band) appearing around 260-280 nm. spectrabase.com The fluorine substituents are expected to cause a slight bathochromic (red) shift compared to unsubstituted benzene.

Mass Spectrometry (MS, HRMS, MS/MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

MS: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak for this compound (C₁₀H₁₂F₂O) would be expected at an m/z of 186.0856. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 168, and alpha-cleavage (loss of the CH₂OH group), resulting in a fragment at m/z 155. libretexts.org Cleavage along the butyl chain would produce characteristic benzylic fragments.

HRMS: High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

MS/MS: Tandem mass spectrometry could be used to isolate the molecular ion or a primary fragment ion and induce further fragmentation, providing more detailed structural information and confirming fragmentation pathways.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: Predicted fragments based on common fragmentation pathways for phenylalkanols.)

| m/z (Predicted) | Possible Fragment Ion | Formation Pathway |

| 186 | [C₁₀H₁₂F₂O]⁺ | Molecular Ion (M⁺) |

| 168 | [C₁₀H₁₀F₂]⁺ | Dehydration (Loss of H₂O) |

| 155 | [C₉H₉F₂]⁺ | Alpha-cleavage (Loss of •CH₂OH) |

| 127 | [C₇H₅F₂]⁺ | Benzylic cleavage (Loss of •C₃H₆OH) |

| 113 | [C₆H₃F₂]⁺ | Tropylium-type ion fragment |

Chromatographic Separation Techniques

Chromatography is used to separate components of a mixture and to determine the purity of a compound. For a substance like this compound, gas chromatography is a highly suitable technique.

Gas Chromatography (GC)

Gas Chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. chemicalbook.com It is an excellent method for assessing the purity of this compound and for quantifying it in a mixture.

A sample would be vaporized and carried by an inert gas through a capillary column. Given the polarity of the alcohol functional group, a mid- to high-polarity stationary phase column (e.g., those containing polyethylene (B3416737) glycol, like a "WAX" type) would likely provide good peak shape and resolution. lbtu.lv A flame ionization detector (FID) would offer excellent sensitivity for this organic analyte. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific experimental conditions and can be used for identification when compared against a known standard.

Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to separate, identify, and quantify components in a mixture. These methods are widely used in pharmaceutical and chemical analysis for purity assessment and quantification.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this method, the stationary phase is nonpolar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol.

General Methodological Approach:

Column: A C18 column is a standard choice for separating aromatic compounds. For fluorinated compounds, specialized fluoro-phenyl or other fluorinated stationary phases can offer alternative selectivity and enhanced retention, particularly for halogenated aromatics. chromatographyonline.comoup.com

Mobile Phase: A gradient elution, starting with a higher percentage of water and increasing the percentage of organic solvent (acetonitrile or methanol) over time, would likely be employed to ensure the elution of the compound with good peak shape. nih.gov

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the benzene ring in the molecule will absorb UV light.

No specific validated HPLC or UPLC methods, retention times, or chromatograms for this compound have been published. The development of such a method would require experimental optimization of the column, mobile phase composition, gradient, and flow rate.

Table 1: Hypothetical HPLC Parameters for Analysis of a Fluorinated Benzenebutanol Compound This table is illustrative of a typical starting point for method development and is not based on published data for this compound.

| Parameter | Typical Condition |

| Instrument | HPLC or UPLC System |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | DAD/UV at 254 nm |

| Injection Volume | 2 µL |

Hyphenated Techniques (GC-MS, LC-MS/MS)

Hyphenated techniques combine a separation method with a detection method, providing a powerful tool for unequivocal identification of chemical structures. asdlib.orgchromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. This compound, with a hydroxyl group, may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing in the GC column. The mass spectrometer would then fragment the molecule, providing a unique mass spectrum, or "fingerprint," that can be used for identification. A search of chemical databases like the NIST (National Institute of Standards and Technology) library did not yield a reference mass spectrum for this specific compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. longdom.org It is ideal for analyzing compounds in complex matrices. After separation by LC, the compound would be ionized, typically using electrospray ionization (ESI). The first mass spectrometer (MS1) would select the parent ion of this compound, which would then be fragmented. The second mass spectrometer (MS2) would analyze these fragments, providing structural confirmation. nih.gov

While LC-MS/MS is a standard method for the analysis of fluorinated pharmaceuticals and other organic compounds, no specific methods or fragmentation data for this compound are available in the scientific literature. mdpi.commdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound This table is based on theoretical calculations and not on experimental data.

| Parameter | Predicted Value |

| Chemical Formula | C₁₀H₁₂F₂O |

| Exact Mass | 186.0856 g/mol |

| Ionization Mode | ESI Positive |

| Predicted Parent Ion [M+H]⁺ | m/z 187.0934 |

| Predicted Na Adduct [M+Na]⁺ | m/z 209.0753 |

| Predicted Fragments | Fragments would result from the loss of water (H₂O) and cleavage of the butanol side chain. |

X-ray Diffraction Analysis for Solid-State Structure

For a compound like this compound, a crystal structure would reveal:

The conformation of the butanol side chain relative to the difluorophenyl ring.

The planarity of the aromatic ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group or interactions involving the fluorine atoms.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been determined or published. Obtaining a single crystal suitable for X-ray diffraction is often a challenging and rate-limiting step in structural analysis. caltech.edu While structures of other fluorinated aromatic derivatives have been reported, this specific data is absent for the target compound. hbku.edu.qanih.gov

Emerging Analytical Methodologies for Fluorinated Compounds

The analysis of fluorinated compounds is a rapidly evolving field, driven by their increasing prevalence in pharmaceuticals, agrochemicals, and materials science. perkinelmer.comucd.ie While traditional methods are effective, new techniques offer improved sensitivity, specificity, and a more comprehensive understanding of organofluorine content.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Traditionally used for elemental analysis, recent advancements have enabled ICP-MS to be used as a sensitive, fluorine-specific detector when coupled with liquid chromatography (HPLC-ICP-MS/MS). perkinelmer.comnih.gov This technique can quantify total organic fluorine and help identify novel fluorinated compounds without needing a specific molecular standard, as it detects the fluorine atom itself. nih.gov

Combustion Ion Chromatography (CIC): This technique is used to measure the total amount of extractable organic fluorine (EOF) in a sample. nih.gov The sample is combusted at high temperature, converting all organofluorine compounds into hydrogen fluoride (B91410) (HF), which is then captured in an aqueous solution and analyzed as fluoride ions by ion chromatography. This provides a measure of the total fluorine burden, which can be compared against the sum of individually quantified fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: While NMR is a well-established technique, its application in quantifying and identifying fluorinated compounds in complex mixtures continues to advance. ¹⁹F-NMR is highly specific to fluorine-containing molecules and can provide information about the chemical environment of each fluorine atom, aiding in structure elucidation and the detection of unknown fluorinated species. scitechdaily.com

Advanced High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-MS and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), often coupled with LC, allow for highly accurate mass measurements. acs.orgresearchgate.net This precision enables the confident determination of elemental formulas and helps distinguish between compounds with very similar masses, which is crucial for identifying unknown fluorinated metabolites or impurities in complex samples. acs.orgresearchgate.net

These emerging methods have not been specifically applied to the analysis of this compound in any published research. However, they represent the state-of-the-art toolkit that would be employed for a comprehensive characterization of this and other novel fluorinated compounds.

Chemical Derivatization Strategies for 3,4 Difluoro Benzenebutanol

Purpose of Derivatization in Research

Derivatization serves several key purposes in the chemical analysis of compounds like 3,4-Difluoro-benzenebutanol, primarily by modifying its chemical properties to be more suitable for specific analytical instrumentation. libretexts.org

A primary goal of derivatization is to improve the analytical characteristics of a target molecule. researchgate.net For gas chromatography, the volatility and thermal stability of an analyte are critical. The hydroxyl group in this compound can lead to poor chromatographic performance, including peak tailing, due to its polarity and potential for hydrogen bonding. Chemical modification of this group can produce derivatives that are more volatile, less polar, and less prone to adsorption within the GC system. libretexts.orgresearchgate.net This leads to better peak shape, improved resolution, and enhanced sensitivity. researchgate.net

In liquid chromatography, derivatization is often used to attach a chromophore or fluorophore to the analyte. nih.govresearchgate.net While the benzene (B151609) ring in this compound provides some UV absorbance, converting the alcohol to a derivative with a highly conjugated aromatic moiety can significantly increase its molar absorptivity, thereby lowering the limits of detection for UV-Vis detectors. libretexts.org Similarly, introducing a fluorescent tag allows for highly sensitive and selective detection using fluorescence detectors. libretexts.orgresearchgate.net

Derivatization can introduce specific functional groups, known as reporter groups, into the this compound molecule to facilitate its study by various spectroscopic methods. These groups have distinct spectroscopic properties that make the derivative easier to detect and characterize. nih.gov For mass spectrometry (MS), derivatization can yield products with characteristic fragmentation patterns, aiding in structural elucidation and confirmation. libretexts.orgoregonstate.edu For example, fluorinated acyl groups can enhance detectability in GC with an electron capture detector (EC) and provide additional structural information in mass spectrometry. libretexts.org The introduction of specific groups can also be used to enhance the signal in electrospray mass spectrometry (ESMS). fiu.edu

Common Derivatizing Reagents and Reaction Conditions

The hydroxyl group of this compound is the primary target for derivatization. Common strategies include silylation, acylation, and alkylation.

Silylation is a widely used derivatization technique, particularly for GC analysis. nih.gov It involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com

Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and common silylating agent that reacts with alcohols to form TMS ethers. nih.govyoutube.comresearchgate.net It is often preferred because its byproducts are volatile, preventing interference in the chromatographic analysis. youtube.com

Reaction: The reaction converts the polar -OH group of this compound into a nonpolar and more volatile -O-TMS (trimethylsilyl ether) group. This transformation increases the compound's volatility and thermal stability, making it ideal for GC-MS analysis. researchgate.netyoutube.com

Conditions: The derivatization is typically carried out by adding an excess of MSTFA to a dried sample. sigmaaldrich.com The reaction can often proceed at room temperature, but heating (e.g., 30-60 minutes at 37-75°C) may be required to ensure complete derivatization, especially for more sterically hindered alcohols. youtube.comsigmaaldrich.com The process must be conducted under anhydrous conditions, as silylating reagents are sensitive to moisture. youtube.com

Acylation involves the reaction of the hydroxyl group with an acylating agent to form an ester. libretexts.org This strategy is particularly useful for HPLC analysis by introducing a strong chromophore. chromforum.org

Reagent: Benzoyl chloride is a common acylating agent that introduces a benzoyl group, which has strong UV absorbance. chromforum.orgorganic-chemistry.orgosti.gov Other reagents include acid anhydrides like phthalic anhydride (B1165640) or fluorinated anhydrides such as trifluoroacetic anhydride (TFAA). libretexts.orgnih.govnih.gov

Reaction: The reaction of this compound with benzoyl chloride yields the corresponding benzoate (B1203000) ester. This reaction typically requires a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. osti.gov

Conditions: The reaction is often performed in an inert solvent. One protocol involves treating the alcohol with benzoyl chloride and triethylamine at ambient temperature for approximately two hours to ensure the reaction goes to completion. osti.gov Some methods report very rapid benzoylation at low temperatures (-78°C) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org

Alkylation converts the alcohol into a more stable and often more volatile ether. This can be achieved through several methods, including the Williamson ether synthesis. organic-synthesis.combyjus.com

Reagents: A typical alkylation procedure involves a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-synthesis.com Another class of reagents, such as pentafluorobenzyl bromide (PFBB), is used to create derivatives that are highly sensitive to electron capture detection (GC-ECD). sigmaaldrich.com

Reaction: The Williamson synthesis is a two-step process. First, the alcohol is converted to its corresponding alkoxide ion. This nucleophilic alkoxide then attacks the alkyl halide in an SN2 reaction to form the ether. byjus.com

Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). The alcohol is first treated with the base (e.g., NaH) at 0°C for 1-2 hours, followed by the addition of the alkyl halide. The reaction may then proceed at 0°C or be warmed to room temperature. organic-synthesis.com

Interactive Table of Derivatization Strategies

| Strategy | Reagent Example | Derivative Formed | Primary Purpose | Common Analytical Technique |

| Silylation | MSTFA | Trimethylsilyl Ether | Increase volatility and thermal stability | GC, GC-MS |

| Acylation | Benzoyl Chloride | Benzoate Ester | Introduce a UV chromophore | HPLC-UV |

| Alkylation | NaH & Alkyl Halide | Alkyl Ether | Increase stability and volatility | GC, GC-MS |

Optimization of Derivatization Protocols

The efficiency and success of derivatizing this compound depend on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and duration, which collectively influence the reaction's speed, completeness, and the stability of the resulting derivative. sigmaaldrich.com

Solvent, Temperature, and Reaction Time Effects

Solvent: The choice of solvent is critical for ensuring that both the analyte and the derivatizing reagent are fully solubilized. Anhydrous aprotic solvents such as dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724), or acetone (B3395972) are commonly preferred to prevent hydrolysis of the reagent and the ester product. nih.govresearchgate.net The presence of moisture can significantly slow down or completely halt the reaction. sigmaaldrich.com Solvent polarity can also influence the fluorescence properties of certain fluorophore tags like BODIPY. mdpi.com

Temperature: Reaction temperature directly affects the rate of derivatization. Many reactions are heated to ensure completion within a reasonable timeframe; for example, dansylation of alcohols is often performed at temperatures around 65°C, while other acylation reactions may use temperatures of 70-80°C. researchgate.netnih.govnih.govnih.gov However, some modern reagents are designed to react efficiently at room temperature. nih.gov The optimal temperature must be determined empirically to maximize the reaction rate without causing thermal degradation of the reactant or product.

Reaction Time: The time required to achieve a complete reaction can range from a few minutes to several hours. nih.govnih.gov For instance, benzoyl chloride derivatization can be rapid (around 5 minutes), while dansylation may require an hour or more for maximum yield. nsf.govnih.gov The reaction progress should be monitored over time to determine the point at which the maximum yield of the derivative is achieved.

The interplay of these three factors is crucial, and a systematic approach is necessary to establish a robust and reproducible derivatization protocol for this compound.

Table 1: Comparison of Derivatization Reagents for Alcohols and Typical Reaction Conditions

| Reagent Type | Reagent Example | Target Analyte Group | Typical Conditions | Analytical Method | Reference |

| Chromophoric | Benzoyl Chloride | Primary/Secondary Alcohols, Amines | Room Temp, 5 min, Base catalyst | HPLC-UV, LC-MS | acs.orgnih.gov |

| Phthalic Anhydride | Primary Alcohols | Heat | HPLC-UV | researchgate.net | |

| Fluorophoric | Dansyl Chloride | Alcohols, Phenols, Amines | 65°C, 1 hr, CH2Cl2, DMAP catalyst | HPLC-FLD, LC-MS | nih.govnih.gov |

| BODIPY-FL | Primary/Secondary Alcohols | Room Temp, Gentle conditions, Dichloromethane | HPLC-FLD | nih.govsigmaaldrich.com | |

| 2-(9-carbazole)-ethyl chloroformate | Aliphatic Alcohols | 80°C, 15 min, Pyridine catalyst | HPLC-FLD | researchgate.net |

Yield and Selectivity Considerations

Achieving high yield and selectivity is paramount for accurate quantitative analysis. Since this compound contains a single primary alcohol, intramolecular selectivity is not a concern. However, chemoselectivity becomes important when analyzing samples in complex matrices where other nucleophilic functional groups (e.g., amines, thiols) may be present. nih.gov

Yield: To maximize the derivatization yield, reagents are typically used in molar excess to drive the reaction to completion. nih.gov The use of a catalyst, such as DMAP or pyridine, can also significantly improve reaction rates and yields. researchgate.netnih.gov The complete exclusion of water is often the most critical factor for preventing low yields, as water can consume the reagent and hydrolyze the product. sigmaaldrich.com Under optimized conditions, derivatization yields can be excellent, with reports of up to 96% for the dansylation of an alcohol. nih.govresearchgate.net

Selectivity: Derivatization reagents are often selective but not always specific. For example, acyl chlorides and sulfonyl chlorides that react with alcohols will also react with primary and secondary amines, phenols, and thiols. libretexts.org The relative reactivity often follows the order of alcohols > phenols > amines > amides for certain reagents. sigmaaldrich.com Reaction conditions, particularly pH, can be adjusted to favor the derivatization of one functional group over another. For analysis of this compound, potential interference from other nucleophilic compounds in the sample matrix must be considered during method development. In some cases, different solvents can promote chemoselective transformations; for instance, reactions in DMSO with acetic anhydride have been shown to selectively oxidize primary and secondary alcohols while acetylating phenols. nih.gov

Application of Derivatized this compound Analogues in Advanced Analytical Methods

The primary application of derivatizing this compound is to render it suitable for analysis by advanced chromatographic methods, thereby enhancing sensitivity and improving chromatographic performance. researchgate.netacs.org

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): After derivatization with a chromophoric reagent like benzoyl chloride, the resulting 3,4-Difluoro-benzenebutyl benzoate ester will exhibit strong UV absorbance. chromatographyonline.com This allows for reliable detection and quantification using standard HPLC-UV systems, which are widely available in analytical laboratories. libretexts.org

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For trace-level analysis, derivatization with a fluorophore is the preferred strategy. Tagging this compound with a reagent like dansyl chloride or a BODIPY dye creates a derivative that can be detected with extremely high sensitivity by HPLC-FLD. nih.govsigmaaldrich.com This technique offers significantly lower limits of detection and quantification compared to HPLC-UV, making it ideal for applications where the analyte is present in very low concentrations. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is also a powerful tool for LC-MS analysis. Attaching a tag not only improves chromatographic retention on reversed-phase columns but can also enhance ionization efficiency in the mass spectrometer source. acs.orgnsf.gov For example, the dimethylamino group on a dansyl derivative is readily protonated, leading to a strong signal in positive-ion electrospray ionization (ESI-MS). nih.govnih.gov This can result in a signal enhancement of several orders of magnitude, facilitating both qualitative identification and quantitative analysis. nih.gov

Table 2: Potential Analytical Applications of Derivatized this compound

| Derivative Type | Example Reagent | Resulting Derivative | Primary Analytical Method | Key Advantage |

| Chromophoric | Benzoyl Chloride | 3,4-Difluoro-benzenebutyl benzoate | HPLC-UV | Robustness, wide applicability |

| Fluorophoric | Dansyl Chloride | 3,4-Difluoro-benzenebutyl dansyl ester | HPLC-FLD | High sensitivity, low detection limits |

| Fluorophoric | BODIPY-FL carboxylic acid | 3,4-Difluoro-benzenebutyl BODIPY ester | HPLC-FLD | High sensitivity, photostability |

| Ionization-Enhancing | Dansyl Chloride | 3,4-Difluoro-benzenebutyl dansyl ester | LC-MS | Improved ionization efficiency, enhanced MS signal |

Applications in Chemical Research and Materials Science

3,4-Difluoro-benzenebutanol as a Synthetic Intermediate

The presence of a 3,4-difluorophenyl group is a key feature in many modern pharmaceuticals and advanced materials. The fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and pKa, making the introduction of this moiety a common strategy in medicinal chemistry. As a functionalized carrier of this important group, this compound serves as a valuable synthetic intermediate.

This compound is a precursor for creating a variety of other molecules that retain the difluorophenyl core. The terminal hydroxyl group of the butanol chain can be readily converted into other functional groups (e.g., halides, amines, esters, aldehydes), enabling its use in a wide array of subsequent reactions. For instance, derivatives of the 3,4-difluorophenyl structure are used as starting materials for complex heterocyclic compounds like 1,2,4-triazines and Blatter radicals. mdpi.comresearchgate.net The butanol side chain provides a four-carbon aliphatic linker that can be further modified, allowing chemists to build both aromatic and aliphatic structures from a single starting material. For example, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been synthesized from 3,4-difluoroaniline, a related precursor, demonstrating the utility of the difluorophenyl group in building more complex amide structures. iucr.org

The 3,4-difluorophenyl moiety is a recognized building block in the synthesis of complex, high-value molecules, particularly within medicinal chemistry. Its incorporation has been crucial in the development of novel therapeutic agents and molecular probes. The butanol portion of this compound offers a reactive handle for integrating this building block into larger molecular frameworks through reactions like etherification or esterification.

Research has shown the 3,4-difluorophenyl group to be a component in various pharmacologically active agents, including:

A3 Adenosine Receptor Ligands: This moiety is found in (N)-methanocarba nucleoside derivatives that interact with the human multidrug transporter ABCG2. nih.gov

β-Cell Survival Agents: The compound 5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole was identified as a potential agent for promoting β-cell survival in Type 1 Diabetes. acs.org

P2Y14 Receptor Antagonists: The 3,4-difluorophenyl group is a substituent in biphenyl derivatives designed as antagonists for this receptor. acs.org